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molecular formula C10H11IO2 B093198 Ethyl 2-(4-iodophenyl)acetate CAS No. 15250-46-1

Ethyl 2-(4-iodophenyl)acetate

Cat. No. B093198
M. Wt: 290.1 g/mol
InChI Key: YDJDSUNRSIVGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538222B2

Procedure details

4-Iodophenylacetic acid (3 g), ethanol (20 mL) and conc. H2SO4 (5 mL) were refluxed overnight. Ca. 15 mL ethanol was then evaporated, the residue was extracted with dichloromethane (3×100 mL), the combined organic extracts were washed with sat. aq. NaHCO3, dried over Na2SO4 and evaporated in vacuo to afford 2.97 g (90%) of 121JP58 as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([I:1])=[CH:7][CH:6]=1)[CH3:18]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
15 mL ethanol was then evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with sat. aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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